![molecular formula C9H6ClN3O B1424352 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-90-0](/img/structure/B1424352.png)
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reaction conditions, the reagents used, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the structure of the compound .Scientific Research Applications
Molecular Rearrangements
- 1-Substituted-4-iminomethyl-1,2,3-triazoles, including 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, can undergo molecular rearrangements. These rearrangements, observed in dimethyl sulfoxide at 80°, depend on the R-substituent's electronic properties. This property is useful for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes, offering valuable insights into the mechanistic details of these rearrangements (L'abbé et al., 1990).
Fluorescence Probes
- Derivatives of 1,2,3-triazole-4-carbaldehyde, such as DBTC, exhibit properties useful for fluorescence probes. These compounds demonstrate high selectivity and sensitivity toward homocysteine and can be used in cell-culture for detecting homocysteine in living cells. This has potential applications in researching the effects of homocysteine in biological systems (Chu et al., 2019).
Antimicrobial Agents
- 1,2,3-Triazole-4-carbaldehyde compounds, including those with a 1-(2-chlorophenyl) substituent, have been synthesized as potential antimicrobial agents. They exhibit a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, making them promising for therapeutic applications (Bhat et al., 2016).
Crystal Structure Analysis
- The crystal structure of compounds like 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, a structurally related compound, offers insights into molecular interactions and geometry. These findings are important for understanding the properties of these compounds, which could lead to applications in medicinal chemistry and material science (Gonzaga et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGGWMPDSYECGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.